

Synthesis and Characterization of 2-Iodo-5-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-5-nitrotoluene

Cat. No.: B1294305

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **2-Iodo-5-nitrotoluene**, a key intermediate in the development of pharmaceuticals and other fine chemicals.^{[1][2]} This document outlines a detailed synthetic protocol based on established methodologies and provides a thorough analysis of the compound's spectral data for proper identification and quality control.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, 2-amino-4-nitrotoluene, and the final product, **2-Iodo-5-nitrotoluene**, is presented below.

Property	2-Amino-4-nitrotoluene	2-Iodo-5-nitrotoluene
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [3]	C ₇ H ₆ INO ₂ [4]
Molecular Weight	152.15 g/mol [3]	263.03 g/mol [4]
CAS Number	99-55-8[5]	5326-38-5[4]
Appearance	Ochre to yellow-orange crystalline powder[3]	Light yellow to brown powder/crystal
Melting Point	103-106 °C[3][5]	103-107 °C
Boiling Point	329.4 °C (approx.)[3]	309.2 °C (predicted)[6]
Density	1.269 g/cm ³ (approx.)[3]	1.883 g/cm ³ (predicted)[6]
Solubility	Limited solubility in water, soluble in organic solvents[3]	Insoluble in water

Synthesis of 2-Iodo-5-nitrotoluene

The synthesis of **2-Iodo-5-nitrotoluene** is achieved through a Sandmeyer reaction, a well-established method for the conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate.[7] In this procedure, the starting material, 2-amino-4-nitrotoluene, is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a solution of potassium iodide to yield the desired product.

Experimental Protocol

Materials:

- 2-amino-4-nitrotoluene
- Concentrated sulfuric acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Deionized water

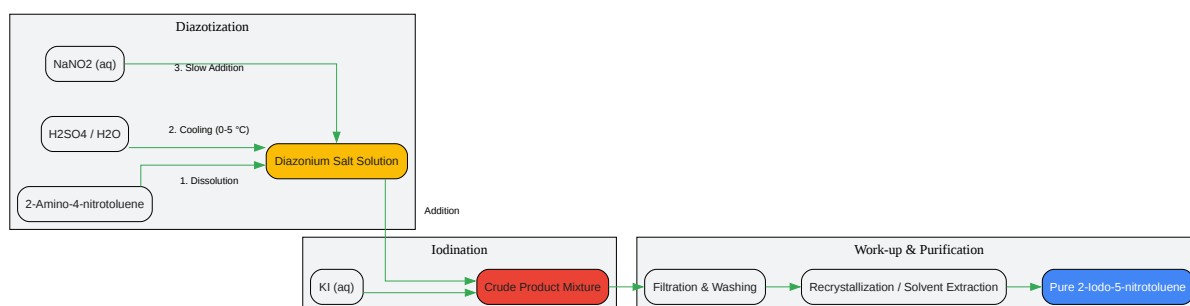
- Ice
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-nitrotoluene in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C using an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.[\[1\]](#)
 - After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a blue-black color).[\[1\]](#)
- Iodination:
 - In a separate beaker, prepare a solution of potassium iodide in water.
 - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to approximately 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.
- Work-up and Purification:

- Cool the reaction mixture to room temperature. The crude **2-Iodo-5-nitrotoluene** will precipitate as a solid.
- Collect the crude product by vacuum filtration and wash it with cold water.
- To neutralize any remaining acid, wash the solid with a dilute solution of sodium bicarbonate, followed by another wash with cold water.
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
- Alternatively, the product can be purified by dissolving it in a suitable organic solvent like dichloromethane, washing the organic layer with water and brine, drying it over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.

Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **2-Iodo-5-nitrotoluene**.

Characterization of 2-Iodo-5-nitrotoluene

The identity and purity of the synthesized **2-Iodo-5-nitrotoluene** can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Technique	Data
¹ H NMR	--INVALID-LINK--[8]
¹³ C NMR	Estimated data based on related structures
IR Spectrum	Data available from PubChem[4]
Mass Spectrum	GC-MS data available from PubChem[4]

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is a powerful tool for determining the structure of organic molecules. For **2-Iodo-5-nitrotoluene**, the spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts, splitting patterns, and integration of these signals will be characteristic of the substituted toluene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **2-Iodo-5-nitrotoluene** will give a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the iodine atom.

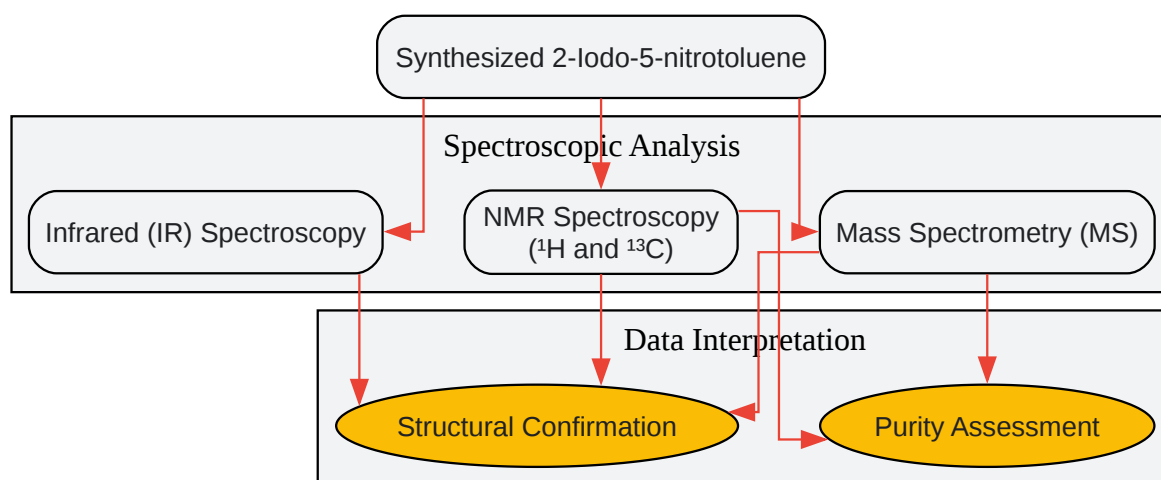
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorptions expected for **2-Iodo-5-nitrotoluene** include:

- Aromatic C-H stretching: around 3100-3000 cm⁻¹
- Aliphatic C-H stretching (from the methyl group): around 2950-2850 cm⁻¹

- Asymmetric and symmetric NO₂ stretching: strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
- C-I stretching: in the fingerprint region, typically below 600 cm⁻¹.
- Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **2-Iodo-5-nitrotoluene**, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 263, corresponding to its molecular weight.[4] Common fragmentation patterns may involve the loss of the nitro group (NO₂), the iodine atom (I), or the methyl group (CH₃).[9][10]

Characterization Workflow



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Caption: Logical workflow for the characterization of **2-Iodo-5-nitrotoluene**.

Conclusion

This technical guide has detailed a robust method for the synthesis of **2-Iodo-5-nitrotoluene** and outlined the necessary analytical techniques for its comprehensive characterization. The provided experimental protocol, based on the well-established Sandmeyer reaction, offers a

reliable pathway for obtaining this important chemical intermediate. The spectroscopic data and analysis section serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

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